4-Bromo-5-fluoropyrimidine
Overview
Description
4-Bromo-5-fluoropyrimidine is a halogenated pyrimidine derivative, characterized by the presence of bromine and fluorine atoms at the 4th and 5th positions of the pyrimidine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoropyrimidine typically involves halogenation reactions. One common method is the bromination of 5-fluoropyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a boronic acid in an aqueous or alcoholic solvent.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
4-Bromo-5-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents. Its halogenated structure allows for modifications that enhance biological activity.
Chemical Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its ability to form stable complexes with biological macromolecules.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoropyrimidine in biological systems involves its interaction with nucleic acids and proteins. The fluorine atom’s high electronegativity and the bromine atom’s size and reactivity contribute to the compound’s ability to inhibit enzymes involved in DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies.
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.
4-Bromo-2-fluoropyridine: Another halogenated pyridine with similar reactivity but different biological applications.
Uniqueness: 4-Bromo-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for developing new therapeutic agents.
Properties
IUPAC Name |
4-bromo-5-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJOFMHOVLXHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660788 | |
Record name | 4-Bromo-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003706-87-3 | |
Record name | 4-Bromo-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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